![molecular formula C10H7F2N3S B1481732 2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098070-57-4](/img/structure/B1481732.png)
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Solvent Applications in Separation Processes
The compound 2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile might be related to the field of solvent applications, particularly in separation processes. A study by Domańska, Wlazło, and Karpińska (2016) discussed the use of ionic liquids as solvents for separation, highlighting their effectiveness in separating alkenes from alkanes. This research could be relevant when considering the solubility and interaction of similar compounds in ionic liquids for separation purposes (Domańska, Wlazło, & Karpińska, 2016).
Role in Chemical Inhibition and Metabolism Studies
The specificity and reactivity of compounds like this compound can be crucial in studying enzyme inhibition, particularly cytochrome P450 isoforms. Khojasteh et al. (2011) reviewed the selectivity of chemical inhibitors against these isoforms, which are pivotal in drug metabolism. Such compounds could potentially act as selective inhibitors, contributing to the understanding of drug-drug interactions and metabolism pathways (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antifungal Activity and SAR Analysis
In the context of antifungal research, the structural features of this compound could be explored for developing new antifungal agents. Kaddouri et al. (2022) conducted a review of small molecules against Fusarium oxysporum, analyzing structure-activity relationships (SAR) and pharmacophore predictions. The analysis of such compounds could lead to the identification of novel antifungal pharmacophores and contribute to the fight against plant diseases (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
Carcinogenicity Studies of Analogues
Research on thiophene analogues, such as those structurally related to this compound, has been explored in the context of potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens for their carcinogenic potential, contributing to the understanding of how structural changes affect biological activity. Such studies could provide insights into the safety and environmental impact of related compounds (Ashby, Styles, Anderson, & Paton, 1978).
properties
IUPAC Name |
2-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3S/c11-10(12)15-8(1-3-13)5-9(14-15)7-2-4-16-6-7/h2,4-6,10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPGQVMCKISFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CC#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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